molecular formula C22H20FNO2 B1669270 CMPD1 CAS No. 41179-33-3

CMPD1

Katalognummer B1669270
CAS-Nummer: 41179-33-3
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: ODYAQBDIXCVKAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CMPD-1 is a non-ATP-competitive, selective inhibitor of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. It is also known to inhibit tubulin polymerization

Wissenschaftliche Forschungsanwendungen

CMPD-1 has a wide range of scientific research applications, including:

Wirkmechanismus

CMPD-1 exerts its effects by selectively inhibiting p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. The molecular targets of CMPD-1 include p38 alpha and mitogen-activated protein kinase-2a, which are involved in pathways related to inflammation, cell growth, and apoptosis .

Zukünftige Richtungen

MK2a Inhibitor has shown potential in medical research. For instance, it has been used in studies related to Chikungunya virus infection . The inhibitor demonstrated a significant reduction in viral infection, suggesting a major role of MAPKAPKs during late CHIKV infection . This indicates that MK2a Inhibitor could be considered as an important target for developing effective anti-CHIKV strategies .

Biochemische Analyse

Biochemical Properties

CMPD1 interacts with several biomolecules, primarily MK2 . It was originally developed as an inhibitor of MK2 activation . This compound primarily inhibits tubulin polymerization and induces apoptosis in glioblastoma cells . It also interacts with other proteins involved in the cell cycle and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit human gastric cancer cell proliferation by inducing apoptosis and G2/M cell cycle arrest . This compound also has anti-tumor effects on human gastric cancer cell line MKN-45, possibly via downregulating oncogene c-Myc expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits tubulin polymerization and mitotic spindle formation, induces degradation of anti-apoptotic bcl-2 proteins, and leads to apoptosis of glioblastoma cells . Despite being a known inhibitor of MK2, this compound potently increases the phosphorylation of MK2 at doses strongly synergistic with SAHA .

Temporal Effects in Laboratory Settings

This compound exhibits temporal effects in laboratory settings. Single-agent this compound results in a potent G2/M arrest that is resolved over time without a significant induction of apoptosis . The combination of SAHA and this compound results in a similar or increased level of G2/M arrest, which conversely culminates in a significant induction of apoptosis .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to modulate the actin remodeling pathway during chikungunya virus infection . Detailed information about the metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not extensively documented in the literature.

Vorbereitungsmethoden

CMPD-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. One common method involves the use of 2’-fluoro-N-(4-hydroxyphenyl)-[1,1’-biphenyl]-4-butanamide as a starting material . The synthetic route typically includes steps such as condensation, reduction, and purification to obtain the final product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and yield.

Analyse Chemischer Reaktionen

CMPD-1 undergoes various types of chemical reactions, including:

    Oxidation: CMPD-1 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert CMPD-1 into reduced forms, altering its chemical properties.

    Substitution: CMPD-1 can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

CMPD-1 is unique compared to other similar compounds due to its selective inhibition of p38 alpha-mediated mitogen-activated protein kinase-2a phosphorylation. Similar compounds include:

CMPD-1 stands out due to its non-ATP-competitive mechanism and selective inhibition of specific phosphorylation events, making it a valuable tool in scientific research and potential therapeutic applications.

Eigenschaften

IUPAC Name

4-[4-(2-fluorophenyl)phenyl]-N-(4-hydroxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FNO2/c23-21-6-2-1-5-20(21)17-10-8-16(9-11-17)4-3-7-22(26)24-18-12-14-19(25)15-13-18/h1-2,5-6,8-15,25H,3-4,7H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYAQBDIXCVKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CCCC(=O)NC3=CC=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464220
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41179-33-3
Record name MK2a Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MK2a Inhibitor
Reactant of Route 2
Reactant of Route 2
MK2a Inhibitor
Reactant of Route 3
Reactant of Route 3
MK2a Inhibitor
Reactant of Route 4
Reactant of Route 4
MK2a Inhibitor
Reactant of Route 5
MK2a Inhibitor
Reactant of Route 6
MK2a Inhibitor

Q & A

Q1: What is the primary target of CMPD1?

A1: this compound is primarily characterized as a substrate-selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK), specifically targeting its interaction with the substrate MAPK-activated protein kinase 2 (MK2a). []

Q2: How does this compound's substrate selectivity differ from other p38 inhibitors?

A2: Unlike conventional p38 inhibitors that directly compete with ATP binding, this compound exhibits a unique mechanism. It selectively prevents the phosphorylation of MK2a, a downstream substrate of p38α, without significantly affecting the phosphorylation of other p38 substrates like ATF-2. []

Q3: What are the downstream consequences of this compound-mediated MK2a inhibition?

A3: this compound's inhibition of MK2a leads to a variety of downstream effects, including:

  • Modulation of gene expression: this compound treatment affects the expression of genes involved in cell cycle regulation (e.g., p21), chemokine signaling (e.g., IL-8, CXCL family), and cellular differentiation. [, , ]
  • Cell cycle arrest: this compound induces a potent G2/M cell cycle arrest in various cell lines, including acute myeloid leukemia (AML) cells. [, ]
  • Apoptosis induction: When combined with histone deacetylase inhibitors (HDIs) like SAHA, this compound promotes significant apoptosis in AML cells, suggesting a synergistic effect. [, ]
  • Alterations in microtubule dynamics: Research indicates this compound may function as a microtubule-destabilizing agent, affecting cellular morphology and processes like migration and invasion. [, ]

Q4: Does this compound affect other signaling pathways besides p38/MK2?

A4: While this compound is primarily known for targeting p38/MK2, research suggests it might influence other signaling pathways:

  • LATS1/YAP1 pathway: this compound treatment has been linked to LATS1 activation and downstream YAP1 phosphorylation, suggesting potential involvement in cell cycle regulation. []
  • ERK/MAPK pathway: Studies show that this compound can modulate ERK/MAPK signaling, leading to alterations in Stat3 phosphorylation and influencing antitumor effects. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H19FNO3, and its molecular weight is 353.38 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research abstracts do not include detailed spectroscopic data, techniques like NMR spectroscopy and mass spectrometry have been employed to characterize this compound and its analogs. [, , ]

Q7: What is known about the material compatibility and stability of this compound?

A7: The provided research abstracts do not provide specific information regarding the material compatibility and stability of this compound. Further investigation is needed to assess its performance and applications under various conditions.

Q8: Does this compound possess any catalytic properties?

A8: this compound is primarily investigated as an enzyme inhibitor and not for its catalytic properties. Its main mode of action involves binding to p38α MAPK and inhibiting its activity rather than catalyzing a specific reaction.

Q9: Have any computational studies been performed on this compound?

A9: Yes, computational techniques like molecular docking and molecular dynamics simulations have been employed to:

  • Investigate the binding mode of this compound to p38α MAPK. []
  • Screen for potential anti-cancer compounds targeting mutated p53. []
  • Evaluate the potential of this compound analogs as inhibitors of blood coagulation factors against SARS-CoV-2. []

Q10: How do structural modifications affect this compound's activity?

A10: While limited information is available on this compound's SAR, research on its analogs suggests:

  • Replacing the 5,6,7,8-tetrahydronaphthalene ring system with a 1,3-disilaindane skeleton resulted in an analog (disila-AG-045572) with retained efficacy and similar pharmacokinetic profiles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.